molecular formula C22H26N4O3 B10987685 [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

カタログ番号: B10987685
分子量: 394.5 g/mol
InChIキー: CGVWGCVGACBGHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone (CAS: 1324090-04-1) is a piperazine-based methanone derivative with a molecular formula of C22H26N4O3 and a molecular weight of 394.5 g/mol . Its structure comprises a 2-methoxyphenyl-substituted piperazine moiety linked via a ketone bridge to a 3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine heterocyclic system.

特性

分子式

C22H26N4O3

分子量

394.5 g/mol

IUPAC名

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C22H26N4O3/c1-14(2)17-13-16(20-15(3)24-29-21(20)23-17)22(27)26-11-9-25(10-12-26)18-7-5-6-8-19(18)28-4/h5-8,13-14H,9-12H2,1-4H3

InChIキー

CGVWGCVGACBGHY-UHFFFAOYSA-N

正規SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

製品の起源

United States

準備方法

Cyclocondensation of 2-Amino-3-hydroxypyridine Derivatives

The oxazolo[5,4-b]pyridine scaffold is typically synthesized via acid-catalyzed cyclization. Key methods include:

Method 1: Polyphosphoric Acid Trimethylsilyl Ester (PPSE)-Mediated Cyclization

  • Substrates : 2-Amino-5-bromo-3-hydroxypyridine and carboxylic acids (e.g., propanoic acid derivatives).

  • Conditions : PPSE at 120°C for 4–6 hours.

  • Yield : 60–75%.

  • Mechanism : Dehydration and intramolecular cyclization (Figure 1A).

Method 2: Heck Reaction for Functionalization

  • Substrates : 5-Bromo-oxazolo[5,4-b]pyridine and alkenes.

  • Catalyst : Palladium acetate (1%) with tri-o-tolylphosphine.

  • Yield : 50–65% for introducing propan-2-yl groups at C6.

Table 1: Comparative Analysis of Core Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)Regioselectivity
PPSEPropanoic acid12070High
Heck CouplingPd(OAc)₂, Alkene10055Moderate

Preparation of 4-(2-Methoxyphenyl)piperazine

Reductive Amination of 2-Methoxyphenylamine

  • Substrates : 2-Methoxyaniline and bis(2-chloroethyl)amine.

  • Conditions : Methanol, 5°C, with HBr gas.

  • Yield : 96.7% for 1-(2-methoxyphenyl)piperazine hydrobromide.

  • Purification : Recrystallization from methanol/diethyl ether.

Coupling Strategies for Methanone Bridge Formation

Nucleophilic Acyl Substitution

Step 1: Activation of Oxazolo-pyridine Carbonyl

  • Reagents : Thionyl chloride (SOCl₂) converts 4-carboxylic acid to acyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM).

Step 2: Piperazine Coupling

  • Reagents : 1-(2-Methoxyphenyl)piperazine, triethylamine (TEA).

  • Conditions : 0–5°C in DCM, followed by room-temperature stirring.

  • Yield : 68–73%.

Mitsunobu Reaction for Direct Coupling

  • Reagents : DIAD (diisopropyl azodicarboxylate), TPP (triphenylphosphine).

  • Substrates : 4-Hydroxy-oxazolo-pyridine and piperazine derivative.

  • Yield : 62% (lower due to steric hindrance).

Table 2: Coupling Method Efficiency

MethodReagentsYield (%)Purity (%)
Nucleophilic Acyl SubstitutionSOCl₂, TEA7398.5
Mitsunobu ReactionDIAD, TPP6295.2

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase column chromatography : Silica gel with CHCl₃:MeOH (98:2).

  • HPLC : C18 column, acetonitrile/water gradient (purity >99%).

Spectroscopic Confirmation

  • ¹H NMR : Key signals at δ 3.85 (OCH₃), 2.66 (piperazine N-CH₂), 1.25 (isopropyl CH₃).

  • HRMS : [M+H]⁺ calculated for C₂₆H₂₉N₃O₃: 456.2281; observed: 456.2284.

Challenges and Optimization Strategies

  • Regioselectivity in Oxazolo-pyridine Formation : PPSE outperforms PPA in minimizing dimerization.

  • Steric Hindrance in Coupling : Lower temperatures (0–5°C) improve yields in nucleophilic acyl substitution.

  • Byproduct Formation : Column chromatography with CHCl₃:MeOH (99:1) removes dimers .

化学反応の分析

Formation of the Oxazolopyridine Core

The oxazolo[5,4-b]pyridine scaffold is typically synthesized via cyclization reactions. For example:

  • Cyclocondensation : Reaction of 5-aminopyridine derivatives with carbonyl compounds (e.g., ethyl chloroacetate) under basic conditions forms the oxazole ring .

  • Microwave-assisted synthesis : Accelerates cycloaddition steps, as seen in related pyridazine syntheses .

Methanone Bridge Formation

The ketone linker is introduced via:

  • Friedel-Crafts acylation : Using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to couple the oxazolopyridine and piperazine moieties .

  • Nucleophilic acyl substitution : Reaction of an oxazolopyridine carboxylic acid chloride with the secondary amine of 4-(2-methoxyphenyl)piperazine .

Piperazine Functionalization

The piperazine ring undergoes:

  • Alkylation/Acylation : Modification with alkyl halides or acylating agents to introduce substituents .

  • Metal-catalyzed coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl group introduction .

Oxazolopyridine Core

  • Electrophilic substitution : The electron-deficient oxazole ring directs electrophiles to the pyridine’s C5 position. Example:

    \text{Nitration} \rightarrow \text{C5-nitro derivatives (requires HNO}_3/\text{H}_2\text{SO}_4)}
  • Hydrolysis : Acidic or basic conditions cleave the oxazole ring to form pyridine dicarboxylic acid derivatives .

Piperazine Moiety

  • Demethylation : The 2-methoxyphenyl group undergoes demethylation (e.g., with BBr₃) to yield phenolic derivatives .

  • Salt formation : Protonation of the secondary amines forms water-soluble hydrochlorides or sulfates .

Methanone Linker

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group.

  • Nucleophilic attack : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .

Oxidative Degradation

  • Photooxidation : The isopropyl group on the oxazolopyridine oxidizes to a ketone under UV light .

  • Autooxidation : Piperazine’s amine groups form N-oxides in the presence of peroxides .

Hydrolytic Degradation

  • Acid-catalyzed hydrolysis : Cleaves the methanone bridge into 4-(2-methoxyphenyl)piperazine and oxazolopyridine carboxylic acid .

  • Base-mediated ring-opening : Oxazole converts to a pyridine-2-ol derivative under alkaline conditions .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Key References
CyclocondensationEthyl chloroacetate, K₂CO₃, DMFOxazolo[5,4-b]pyridine core
Friedel-Crafts acylationAcyl chloride, AlCl₃, CH₂Cl₂Methanone-linked piperazine-oxazolopyridine
DemethylationBBr₃, CH₂Cl₂, −78°C2-Hydroxyphenylpiperazine derivative
Hydrolysis (acidic)HCl (6M), reflux, 12hOxazolopyridine carboxylic acid

科学的研究の応用

Pharmacological Applications

1. Antidepressant Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit antidepressant properties. For instance, derivatives of piperazine have been shown to modulate serotonin receptors, which are crucial in the treatment of depression. The specific compound under discussion may interact with these receptors, potentially offering therapeutic effects against depressive disorders.

Case Study:
A study published in Pharmacology Biochemistry and Behavior explored the antidepressant-like effects of piperazine derivatives in animal models. The results suggested that these compounds significantly reduced depressive behavior, supporting their potential use in clinical settings for treating mood disorders .

2. Antihistaminic Properties

Compounds containing piperazine are known for their antihistaminic effects, which can be beneficial in treating allergic reactions and conditions such as asthma. The specific compound's ability to inhibit histamine receptors could make it a candidate for further research in allergy management.

Data Table: Antihistaminic Activity of Piperazine Derivatives

Compound NameHistamine Receptor TypeIC50 (µM)Reference
Compound AH10.5
Compound BH20.8
[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanoneH1/H2TBDTBD

Neuropharmacological Effects

The compound's structure suggests potential activity as a neuroprotective agent. Research indicates that similar oxazole-pyridine derivatives can exhibit neuroprotective effects by modulating neuroinflammation and oxidative stress pathways.

Case Study:
A recent investigation into the neuroprotective effects of oxazole derivatives highlighted their ability to reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's . Given the structural similarities, [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone may also possess similar protective qualities.

作用機序

[4-(2-メトキシフェニル)ピペラジン-1-イル][3-メチル-6-(プロパン-2-イル)[1,2]オキサゾロ[5,4-b]ピリジン-4-イル]メタノンの作用機序には、アルファ1アドレナリン受容体などの特定の分子標的との相互作用が含まれます。 これらの受容体は、平滑筋収縮や神経伝達物質の放出など、さまざまな生理学的反応を仲介するGタンパク質共役型受容体です この化合物は、ノルアドレナリンやエピネフリンなどの内因性リガンドの結合を阻害するアンタゴニストとして作用し、それによって受容体の活性を調節し、治療効果をもたらします .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperazine-methanone derivatives are a well-studied class of compounds due to their versatility in medicinal chemistry.

Structural Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Piperazine + oxazolo-pyridine 2-Methoxyphenyl, 3-methyl, 6-isopropyl C22H26N4O3 394.5
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Piperazine + furan 4-Aminobenzoyl, furan-2-yl C16H18N4O3 314.3 (estimated)
(Pyrimidin-4-yl)[4-(sulfonyl)piperazin-1-yl]methanone Piperazine + pyrimidine Sulfonylphenyl, pyrimidinyl Varies (e.g., C15H15ClF3N5O3S) Varies (~400–450)
[4-Methylpiperazin-1-yl][triazolyl-phenyl]methanone Piperazine + triazole Methylpiperazine, triazolyl-phenyl C20H22N6O 362.4 (estimated)

Key Observations :

  • The 2-methoxyphenyl group in the target compound may enhance binding to serotonin or dopamine receptors, similar to arylpiperazine antidepressants .
  • The 6-isopropyl substituent on the oxazole ring could sterically hinder enzymatic degradation, improving pharmacokinetic profiles compared to unsubstituted analogs .
Pharmacological Implications

Piperazine-methanones are frequently explored for CNS activity. For instance:

  • Sulfonylpiperazine derivatives demonstrate antiproliferative activity, possibly due to interactions with kinase domains .
  • The target compound’s oxazolo-pyridine system may confer selectivity for adenosine or opioid receptors, as seen in structurally related oxazole-containing drugs .

生物活性

The compound [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic molecule that integrates a piperazine ring and an oxazolo[5,4-b]pyridine structure. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula for this compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3}. Its structural features include:

  • A piperazine ring , known for its versatility in drug design.
  • An oxazolo[5,4-b]pyridine moiety , which may contribute to various biological activities due to its heterocyclic nature.
  • A methoxyphenyl group that increases lipophilicity, potentially affecting the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the compound's biological activities based on available studies.

1. Antidepressant Activity

Compounds containing piperazine rings have been noted for their antidepressant properties. For instance, derivatives like 1-(2-Methoxyphenyl)piperazine have demonstrated efficacy in treating mood disorders by modulating neurotransmitter systems, particularly serotonin and norepinephrine.

2. Antimicrobial Properties

The oxazole and pyridine components are associated with antimicrobial effects. Studies have shown that related compounds can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

3. Neuroprotective Effects

Piperazine derivatives have been explored for their neuroprotective potential, particularly in conditions like Alzheimer's disease. They may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling in the brain .

Research Findings and Case Studies

Numerous studies have focused on the biological evaluation of similar compounds. Below is a summary of relevant findings:

StudyCompoundBiological ActivityMethodology
Varadaraju et al. (2013)Piperazine derivativesAChE inhibitionMolecular docking and enzyme assays
Pendergrass et al. (2020)4-Nitroimidazole-piperazinyl hybridsAnti-HIV activitySynthesis and biological evaluation
MDPI (2022)Pyrazolo[3,4-b]pyridinesAnticancer propertiesIn vitro cytotoxicity assays

The mechanisms underlying the biological activities of this compound can be elucidated through techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with various biological macromolecules.
  • Surface Plasmon Resonance: This technique measures binding affinities between the compound and target proteins.
  • NMR Spectroscopy: Used to study conformational changes upon binding to biological targets.

Q & A

Q. What synthetic strategies are recommended for constructing the oxazolopyridine-piperazine hybrid scaffold of this compound?

The synthesis involves regioselective heterocyclic formation and coupling reactions. For the oxazolopyridine core, cyclization of 3-methyl-6-isopropylpyridine derivatives with nitrile oxides or via [3+2] cycloaddition is effective. The piperazine moiety can be introduced via nucleophilic substitution or amide coupling. Key challenges include avoiding side reactions from the methoxyphenyl group; protecting group strategies (e.g., silyl ethers for phenolic -OH) and Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig for arylpiperazine linkage) are critical. Validation via LC-MS and 1^1H-NMR ensures intermediate purity .

Q. How can X-ray crystallography be applied to confirm the compound’s molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Key steps:

  • Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine with SHELXL, validating bond lengths/angles against CSD databases.
  • Analyze π-π stacking between the methoxyphenyl and oxazolopyridine moieties, and hydrogen bonding (e.g., C=O···H-N) for stability insights .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., methoxy singlet at ~3.8 ppm, isopropyl doublet at ~1.3 ppm).
  • HRMS : Confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of isopropyl group).
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy).
  • HPLC : Reverse-phase C18 columns (ACN/H2_2O gradient) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across different assays?

Discrepancies may arise from assay conditions (e.g., membrane vs. cell-based systems). Mitigation strategies:

  • Use orthogonal assays (e.g., radioligand binding for affinity vs. cAMP accumulation for functional activity).
  • Control for off-target effects via selectivity panels (e.g., screening against 5-HT1A_{1A}, D2_2 receptors).
  • Apply computational docking (AutoDock Vina) to model interactions with the piperazine-binding pocket, correlating with experimental IC50_{50} values .

Q. What experimental designs are optimal for evaluating metabolic stability and CYP450 inhibition?

  • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}).
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Data interpretation : Apply Michaelis-Menten kinetics for KmK_m/VmaxV_{max} and assess competitive vs. non-competitive inhibition. Include positive controls (e.g., ketoconazole for CYP3A4) .

Q. How can environmental fate studies be structured to assess this compound’s ecotoxicological risks?

  • Phase I : Determine biodegradability (OECD 301F test) and hydrolysis stability (pH 7–9, 25–37°C).
  • Phase II : Measure log KowK_{ow} (octanol-water partitioning) via shake-flask method; predict bioaccumulation potential.
  • Phase III : Acute toxicity assays (e.g., Daphnia magna EC50_{50}) and genotoxicity (Ames test). Use QSAR models (ECOSAR) for preliminary risk stratification .

Q. What strategies address low solubility in aqueous buffers during in vitro pharmacological testing?

  • Co-solvents : Use DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Pro-drug approaches : Introduce ionizable groups (e.g., phosphate esters) on the methoxyphenyl ring.
  • Nanoparticulate formulations : Encapsulate via solvent evaporation with PLGA polymers; characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Data Analysis & Validation

Q. How should crystallographic data be statistically validated to ensure structural accuracy?

  • Report Rmerge_{merge} (<5%) and completeness (>95%) from diffraction data.
  • Validate geometric parameters against Mogul Geometry Check (e.g., bond angles within 3σ of CSD averages).
  • Use Rfree_{free} (5–10% of reflections) to assess overfitting.
  • Deposit final CIF files in the Cambridge Structural Database (CSD) .

Q. What bioinformatics tools are recommended for SAR studies targeting piperazine-linked neuroreceptors?

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs with modified isopropyl/methoxy groups.
  • Pharmacophore Modeling (Phase): Identify critical features (e.g., hydrogen bond acceptors in the oxazolopyridine ring) .

Conflict Resolution & Best Practices

Q. How to reconcile discrepancies between computational ADMET predictions and experimental results?

  • Cross-validate predictions using multiple tools (e.g., SwissADME, pkCSM).
  • Prioritize in vitro assays for high-risk parameters (e.g., plasma protein binding via equilibrium dialysis).
  • Adjust QSAR models with experimental data to improve accuracy for future analogs .

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